1-(2-Chloro-6-fluorobenzyl)piperazine is a disubstituted benzylpiperazine derivative recognized primarily for its role as a critical, non-interchangeable intermediate in the synthesis of Lurasidone, an atypical antipsychotic drug. [REFS-1, REFS-2] The specific arrangement of the chloro and fluoro substituents on the benzyl ring is not arbitrary; it is a deliberate structural feature designed to facilitate high-yield, high-purity outcomes in multi-step pharmaceutical manufacturing processes. Its procurement is essential for established industrial routes to the final active pharmaceutical ingredient (API).
Substituting 1-(2-Chloro-6-fluorobenzyl)piperazine with structurally simpler analogs, such as those lacking one or both halogens (e.g., 1-benzylpiperazine) or with different substitution patterns, is incompatible with optimized Lurasidone synthesis protocols. The ortho-chloro and ortho-fluoro groups provide essential steric and electronic control over the piperazine nitrogen's reactivity in subsequent coupling reactions. [1] Using a generic or improperly substituted benzylpiperazine can lead to the formation of unwanted side products, significantly lower reaction yields, and introduce impurities that are costly and difficult to remove, ultimately compromising the economic viability and regulatory compliance of the final API.
Industrial-scale syntheses of Lurasidone demonstrate that the penultimate intermediate, derived directly from 1-(2-Chloro-6-fluorobenzyl)piperazine, consistently converts to the final Lurasidone HCl product with yields exceeding 98%. [1] Patents for optimized industrial processes explicitly name this compound's derivatives as the key reactant, whereas earlier or alternative routes often report lower overall efficiencies and higher impurity loads. [2]
| Evidence Dimension | Final Reaction Step Yield |
| Target Compound Data | 98.3% yield (34.4 kg product from 28.8 kg intermediate) |
| Comparator Or Baseline | Older, less optimized methods with yields around 80% |
| Quantified Difference | An improvement of ~18 percentage points in the final coupling and salt formation step. |
| Conditions | Industrial scale reaction in toluene with potassium carbonate, followed by HCl treatment in isopropanol. |
Procuring this specific precursor is essential for accessing the most efficient and economically viable manufacturing route for Lurasidone, maximizing batch output and minimizing material waste.
The use of intermediates derived from 1-(2-Chloro-6-fluorobenzyl)piperazine is integral to achieving final Lurasidone HCl purity levels of over 99.4% by HPLC. [1] The specific ortho-dihalogen substitution pattern minimizes the formation of process-related impurities that would otherwise require extensive and costly downstream purification. Alternative precursors without this precise substitution risk generating side products that compromise the final API's compliance with stringent pharmacopeial standards.
| Evidence Dimension | Final Product Purity (HPLC) |
| Target Compound Data | 99.49% |
| Comparator Or Baseline | Processes noted for having higher impurity levels, necessitating improved methods. |
| Quantified Difference | Achieves purity levels required for GMP manufacturing, avoiding batch rejection. |
| Conditions | Industrial scale synthesis as per optimized patent literature. |
This precursor ensures high batch-to-batch consistency and a final product purity that meets regulatory requirements, reducing the risk of costly batch failures and purification cycles.
As the specified precursor in multiple high-yield patented processes, this compound is the mandatory choice for commercial-scale synthesis of Lurasidone, ensuring process efficiency and high final product purity. [REFS-1, REFS-2]
For chemical development teams tasked with optimizing existing Lurasidone synthesis routes or developing novel ones, this compound serves as the established benchmark starting material against which new processes are measured for yield and purity.
Analytical and quality control laboratories require this intermediate to synthesize potential process impurities or degradation products of Lurasidone. This is critical for developing and validating analytical methods for API release testing.
Irritant